3-Chloro-N,N-dimethyl-5-nitrobenzamide
Description
Properties
IUPAC Name |
3-chloro-N,N-dimethyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSAQKJGVGBIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-N,N-Dimethylbenzamide
-
Acylation of 3-Chlorobenzoic Acid :
Conversion to the acyl chloride followed by reaction with dimethylamine yields 3-chloro-N,N-dimethylbenzamide. -
Nitration at Position 5 :
Treatment with fuming HNO₃ in H₂SO₄ at –10°C directs the nitro group to the meta position relative to the amide, forming the target compound.
Optimization Challenges :
Chlorination Strategies for Nitrobenzamide Intermediates
The Chinese patent CN101492387B outlines a chlorination method using sulfonyl chloride, adaptable to nitrobenzamide substrates.
Chlorination of 3-Methyl-2-Aminobenzamide
Although developed for a different analog, this method demonstrates the feasibility of sulfonyl chloride for aromatic chlorination:
-
Reaction Conditions :
Adaptation for 3-Chloro-N,N-Dimethyl-5-Nitrobenzamide :
Replacing the amino group with a nitro substituent may require adjusted stoichiometry and temperature to maintain regioselectivity.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
-
ESI-MS : Molecular ion peak at m/z 258.0 [M+H]⁺ aligns with the theoretical molecular weight (257.6 g/mol).
Industrial-Scale Considerations and Challenges
Cost-Benefit Analysis of Reagents
-
Thionyl chloride offers high conversion efficiency but requires corrosion-resistant equipment.
-
Sulfonyl chloride is cost-effective but may generate sulfonic acid byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-Chloro-N,N-dimethyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and dimethyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and reported applications:
Thermal and Physical Properties
- Melting Points : While specific data for the target compound are unavailable, 5-Chloro-N,N-dimethyl-2-nitrobenzamide’s lab-grade purity (≥95%) suggests a well-defined melting point, typical of crystalline nitroaromatics .
- Solubility: The dimethylamino group in ’s compound likely improves solubility in polar solvents compared to non-dimethylated analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Chloro-N,N-dimethyl-5-nitrobenzamide?
The compound is typically synthesized via sequential functionalization of a benzamide precursor. A common approach involves:
- Step 1 : Nitration of 3-chloro-N,N-dimethylbenzamide using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) to introduce the nitro group at the 5-position.
- Step 2 : Purification via recrystallization or column chromatography. Reaction progress is monitored using TLC or HPLC . Key considerations include regioselectivity during nitration and avoiding over-oxidation by maintaining strict temperature control.
Q. How can spectroscopic techniques be employed to confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chloro at C3, nitro at C5, dimethylamide at C1). The nitro group deshields adjacent protons, causing distinct splitting patterns .
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O), ~1520 cm (NO asymmetric stretch), and ~1350 cm (NO symmetric stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHClNO) and fragmentation patterns .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities. Use a C18 column and acetonitrile/water mobile phase .
- Accelerated Stability Studies : Expose the compound to varied pH (1–13), temperature (40–60°C), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in structural data for this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of:
- Crystal packing : Hydrogen-bonding networks involving the amide and nitro groups.
- Bond lengths/angles : Chlorine’s steric effects on the benzamide core. Example parameters: Space group (e.g., P2/n), unit cell dimensions (a, b, c, β), and R-factor (<0.05 for high precision) .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent Modification : Replace the nitro group with other electron-withdrawing groups (e.g., CF) to enhance electrophilicity.
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enoyl-ACP reductase). Focus on interactions between the chloro-nitro motif and active-site residues .
- In Vitro Assays : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using MIC (Minimum Inhibitory Concentration) protocols .
Q. How do solvent polarity and reaction conditions influence synthetic yield?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nitro-group incorporation but may increase side reactions. Dichloromethane offers a balance between solubility and reactivity .
- Temperature Optimization : Nitration at <5°C minimizes byproducts (e.g., di-nitrated analogs), while amidation at 60–80°C accelerates coupling . Conflicting yield data across studies can arise from trace moisture or impurities; use molecular sieves and anhydrous conditions for reproducibility.
Q. What computational tools predict the compound’s environmental or metabolic fate?
- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), CYP450 metabolism, and bioavailability. The chloro and nitro groups may reduce metabolic stability .
- Degradation Pathways : DFT calculations (Gaussian 09) model hydrolysis mechanisms under acidic/basic conditions, identifying potential toxic intermediates (e.g., nitroso derivatives) .
Contradiction Resolution & Methodological Guidance
Q. How to address discrepancies in reported antibacterial activity across studies?
- Standardized Protocols : Ensure consistent inoculum size (1×10 CFU/mL) and growth media (Mueller-Hinton agar) for MIC assays.
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify standalone vs. enhanced activity .
**What experimental controls validate crystallographic data against spectral ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
